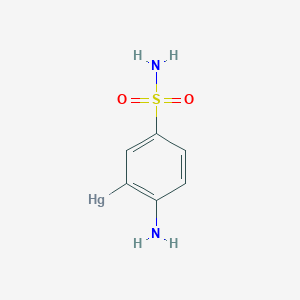

3-Mercuri-4-Aminobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Mercuri-4-Aminobenzenesulfonamida es un compuesto que pertenece a la clase de compuestos de arilmercurio y sulfonamidas. Tiene la fórmula química C6H7HgN2O2S y un peso molecular de aproximadamente 371.79 g/mol

Métodos De Preparación

La síntesis de 3-Mercuri-4-Aminobenzenesulfonamida normalmente implica la reacción de un cloruro de sulfonilo aromático con amoníaco. Este método es preferido debido a su alto rendimiento . Las condiciones de reacción generalmente incluyen el uso de un disolvente como el diclorometano y un catalizador para facilitar la reacción. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar el máximo rendimiento y pureza.

Análisis De Reacciones Químicas

3-Mercuri-4-Aminobenzenesulfonamida se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede resultar en la formación de ácidos sulfónicos, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

- Chemical Formula : C₆H₇HgN₂O₂S

- Molecular Weight : Approximately 371.79 g/mol

- Classification : Arylmercury compound and sulfonamide

The compound's structure includes a sulfonamide group, which is known for its diverse biological activities, including antimicrobial properties. The presence of mercury may enhance these effects, although it raises concerns regarding toxicity and environmental impact .

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition can have implications for research into conditions such as glaucoma and metabolic disorders .

Antimicrobial Activity

Research indicates that compounds containing both mercury and sulfonamide moieties exhibit significant antibacterial and antifungal activities. Studies have shown that this compound may possess antimicrobial properties against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents .

Chemical Synthesis

This compound serves as a reagent in organic synthesis, facilitating the production of other chemical entities. Its ability to participate in various chemical reactions makes it valuable in synthetic chemistry, particularly in the development of pharmaceuticals .

While the biological activity of this compound is promising, the presence of mercury raises significant health and environmental concerns. Mercury compounds are known for their toxicity, which necessitates careful handling and consideration in research applications .

Mecanismo De Acción

El mecanismo de acción de 3-Mercuri-4-Aminobenzenesulfonamida implica su interacción con dianas moleculares específicas, como las enzimas. Por ejemplo, actúa como un inhibidor de la anhidrasa carbónica, una enzima involucrada en la regulación del pH y el equilibrio de líquidos en el cuerpo . El compuesto se une al sitio activo de la enzima, impidiendo que catalice su reacción normal. Esta inhibición puede conducir a varios efectos fisiológicos, dependiendo de la enzima y la vía específica involucradas.

Comparación Con Compuestos Similares

3-Mercuri-4-Aminobenzenesulfonamida se puede comparar con otros compuestos similares, como:

Sulfanilamida: Este compuesto también es una sulfonamida y tiene propiedades antibacterianas similares.

Sulfametazina: Otra sulfonamida con propiedades antibacterianas, pero con una estructura y un espectro de actividad diferentes.

Sulfadiazina: Similar a la sulfametazina, se usa como agente antibacteriano pero tiene diferentes propiedades farmacocinéticas.

Propiedades

Fórmula molecular |

C6H7HgN2O2S |

|---|---|

Peso molecular |

371.79 g/mol |

Nombre IUPAC |

(2-amino-5-sulfamoylphenyl)mercury |

InChI |

InChI=1S/C6H7N2O2S.Hg/c7-5-1-3-6(4-2-5)11(8,9)10;/h1,3-4H,7H2,(H2,8,9,10); |

Clave InChI |

KGGLGSZFQPTPPT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N |

SMILES canónico |

C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.